(3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene-1,2-diyl)bis(trimethylsilane)
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Overview
Description
(3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene-1,2-diyl)bis(trimethylsilane) is a fluorinated organic compound with the molecular formula C11H18F7ISi2. This compound is characterized by the presence of heptafluorinated carbon chains and an iodine atom, making it a unique and valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene-1,2-diyl)bis(trimethylsilane) typically involves the reaction of heptafluorinated alkenes with iodine and trimethylsilyl groupsThe reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and silylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene-1,2-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of heptafluorinated alkenes.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia .
Major Products
The major products formed from these reactions include fluorinated ketones, aldehydes, alkenes, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene-1,2-diyl)bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules and polymers.
Biology: The compound is utilized in the development of fluorinated probes and imaging agents for biological studies.
Mechanism of Action
The mechanism of action of (3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene-1,2-diyl)bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The fluorinated carbon chains and iodine atom contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to its diverse applications in research and industry .
Comparison with Similar Compounds
Similar Compounds
Heptafluorobutyl iodide: Similar in structure but lacks the trimethylsilyl groups.
Heptafluoro-1-iodobutane: Another fluorinated iodide with a shorter carbon chain.
Heptafluoropentene: A fluorinated alkene without the iodine atom.
Uniqueness
(3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene-1,2-diyl)bis(trimethylsilane) is unique due to the presence of both heptafluorinated carbon chains and trimethylsilyl groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
89608-41-3 |
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Molecular Formula |
C11H18F7ISi2 |
Molecular Weight |
466.32 g/mol |
IUPAC Name |
(3,3,4,4,5,5,5-heptafluoro-1-iodo-1-trimethylsilylpent-1-en-2-yl)-trimethylsilane |
InChI |
InChI=1S/C11H18F7ISi2/c1-20(2,3)7(8(19)21(4,5)6)9(12,13)10(14,15)11(16,17)18/h1-6H3 |
InChI Key |
TVJBWQOBCLKHKA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C([Si](C)(C)C)I)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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